molecular formula C23H19BrN2O3 B3838807 N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide

Cat. No. B3838807
M. Wt: 451.3 g/mol
InChI Key: NRWSAQFFYGIQFA-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 inhibits the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins normally sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and activation of target genes. By inhibiting IKK, N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 stabilizes IκB proteins and prevents NF-κB activation.
Biochemical and Physiological Effects:
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and to induce apoptosis in cancer cells. N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 has also been shown to inhibit the activity of other signaling pathways, including the JAK/STAT and Wnt/β-catenin pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This compound has been extensively characterized and has been shown to have minimal off-target effects. However, one limitation of using N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the exploration of the potential therapeutic applications of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 in various disease models, including cancer, inflammation, and autoimmune disorders. Additionally, the effects of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 on other signaling pathways and cellular processes warrant further investigation.

Scientific Research Applications

N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 has been extensively used as a research tool in various scientific fields, including cancer research, inflammation research, and immunology. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in regulating immune responses and inflammation. By inhibiting NF-κB, N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, and has been shown to have antitumor effects in several cancer models.

properties

IUPAC Name

N-[(Z)-3-(4-bromoanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-29-21-10-6-5-9-17(21)15-20(26-22(27)16-7-3-2-4-8-16)23(28)25-19-13-11-18(24)12-14-19/h2-15H,1H3,(H,25,28)(H,26,27)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWSAQFFYGIQFA-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C(=O)NC2=CC=C(C=C2)Br)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1Z)-3-[(4-bromophenyl)amino]-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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